![molecular formula C21H26N2O3S B2627002 4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide CAS No. 1005297-10-8](/img/structure/B2627002.png)
4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide, also known as DB844, is a novel compound that has shown potential as an antimicrobial agent. It belongs to the class of thiazolidinedione derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used in various industrial products to prevent oxidative reactions. Recent studies have explored their environmental occurrence, human exposure, and toxicity. These compounds, and potentially related ones like the specified benzamide, could have implications for environmental pollution and human health due to their persistence and potential toxicity. Research suggests the need for developing SPAs with lower toxicity and migration ability to reduce environmental impact (Runzeng Liu & S. Mabury, 2020).
DNA Minor Groove Binders
Compounds like Hoechst 33258, a synthetic dye, bind strongly to the minor groove of DNA, indicating the potential for similar compounds to act as molecular probes or therapeutic agents. This highlights the possibility of utilizing the structural features of compounds like "4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide" for specific interactions with DNA or as a basis for drug design (U. Issar & R. Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for in vivo measurement of amyloid in Alzheimer's disease patients' brains showcases the role of synthetic compounds in medical diagnostics. Such research underscores the potential for compounds with specific binding properties to be applied in the diagnosis and understanding of neurodegenerative diseases (A. Nordberg, 2007).
Synthesis of N-Heterocycles via Sulfinimines
The application of chiral sulfinamides, like tert-butanesulfinamide, in the stereoselective synthesis of amines and N-heterocycles highlights the importance of specific chemical compounds in pharmaceutical synthesis. This area of research points to the potential for structurally complex compounds to serve as intermediates or catalysts in the synthesis of biologically active molecules (R. Philip et al., 2020).
Environmental Water Pollution and Endocrine Interference
The environmental impact of compounds like 4-tert-Octylphenol, which shares structural similarities with other synthetic compounds, indicates the significance of understanding the ecological and health-related effects of such chemicals. Research into the endocrine-interfering activity and the need for effective removal techniques emphasizes the broader context in which synthetic compounds must be evaluated for their safety and environmental compatibility (L. Olaniyan et al., 2020).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-6-11-18(23-12-5-13-27(23,25)26)14-19(15)22-20(24)16-7-9-17(10-8-16)21(2,3)4/h6-11,14H,5,12-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEWLRDNMQAXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)
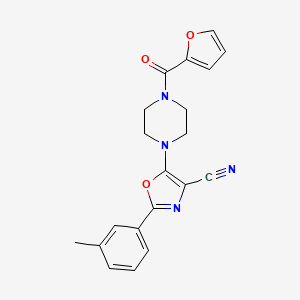
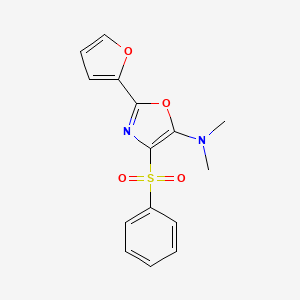
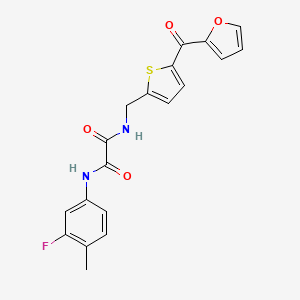
![3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626926.png)
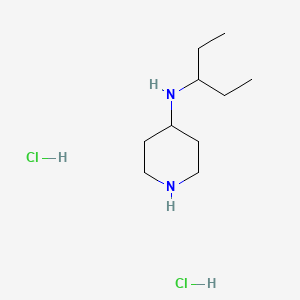
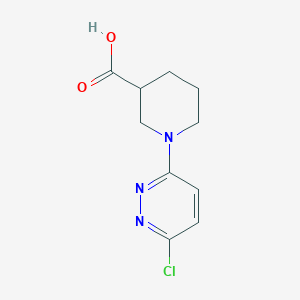
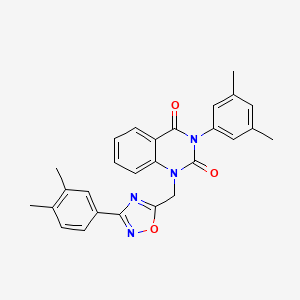
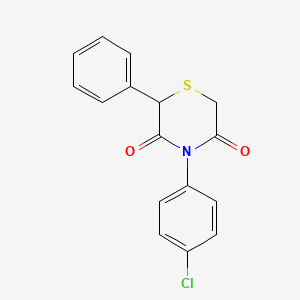
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)

